3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pteridinone core, a dimethoxyphenyl group, and a fluorophenylmethylsulfanyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pteridinone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the fluorophenylmethylsulfanyl moiety: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pteridinone core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-chlorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-bromophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Uniqueness
The presence of the fluorophenylmethylsulfanyl moiety in 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one distinguishes it from similar compounds
Properties
Molecular Formula |
C23H21FN4O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C23H21FN4O3S/c1-30-18-8-7-15(13-19(18)31-2)9-12-28-22(29)20-21(26-11-10-25-20)27-23(28)32-14-16-5-3-4-6-17(16)24/h3-8,10-11,13H,9,12,14H2,1-2H3 |
InChI Key |
CWSAJCUYBDBUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=CC=C4F)OC |
Origin of Product |
United States |
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